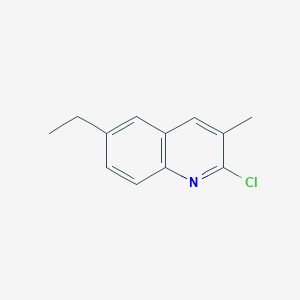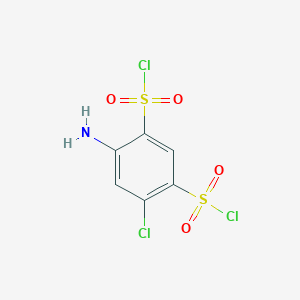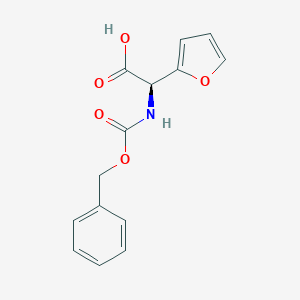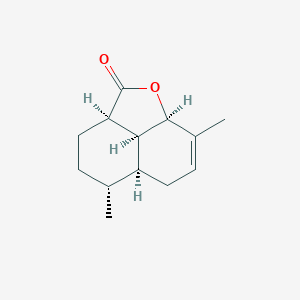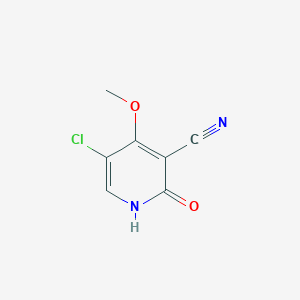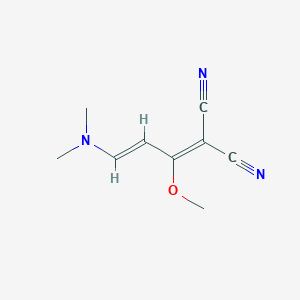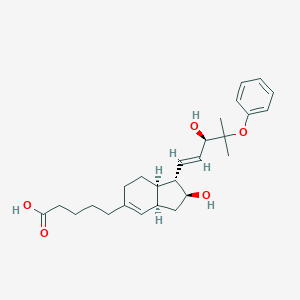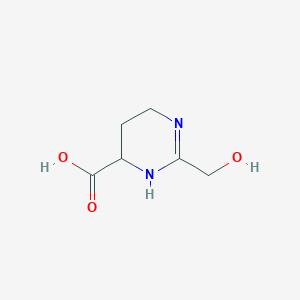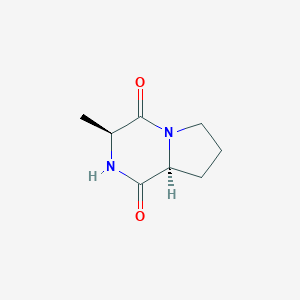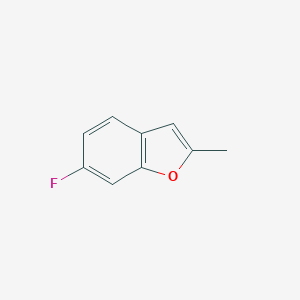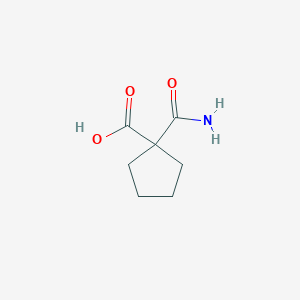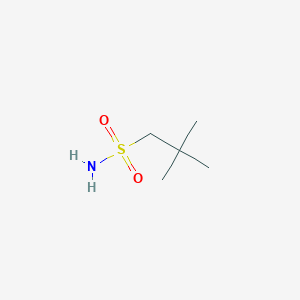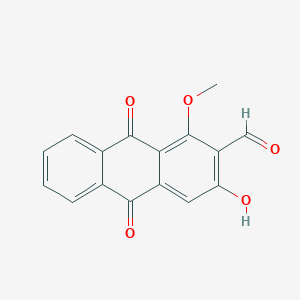
Damnacanthal
Overview
Description
Mechanism of Action
Target of Action
Damnacanthal, an anthraquinone present in noni plants, targets several tyrosine kinases . It has been reported to inhibit the oncogene Ras, p56lck tyrosine kinase , and c-Met . It also targets several signal transduction proteins related to cell growth inhibition or apoptosis . Cyclin D1, an important regulatory protein in cell cycle progression, is another target of this compound .
Mode of Action
This compound interacts with its targets, leading to a variety of changes. It inhibits tyrosine kinases, including EGF, Lck, Lyn, and Src receptor . It also suppresses cyclin D1 expression at the post-translational level . Furthermore, it inhibits c-Met both in vitro and in cell culture .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the NF-KB pathway and decreases the phosphorylation levels of Akt . It also targets matrix metalloproteinase-2 secretion in Hep G2 cells . These effects on biochemical pathways lead to downstream effects such as cell growth inhibition and apoptosis induction .
Pharmacokinetics
It is known that this compound has low water solubility and low bioavailability . Formulating this compound into a biodegradable nanocapsule drug delivery system may increase its bioavailability .
Result of Action
This compound has potent anti-cancer properties. It inhibits the growth and clonogenic potential of various cancer cells . It induces apoptosis in a dose- and time-dependent manner . It also causes cell cycle arrest at the G0/G1 phase .
Biochemical Analysis
Biochemical Properties
Damnacanthal interacts with various biomolecules, including enzymes and proteins. It has been found to cause internucleosomal DNA cleavage, producing multiple 180–200 bp fragments . This is due to the activation of the Mg2+/Ca2±dependent endonuclease .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to have cytotoxic effects on MDA-MB231, MCF-7, and 4T1 cells . It influences cell function by inducing apoptosis and causing arrest at the G0/G1 phase of the cell cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It causes DNA fragmentation in cells, leading to apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to have a cytotoxic effect by inducing apoptosis, while also causing arrest at the G0/G1 phase of the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
Damnacanthal can be synthesized through a series of chemical reactions. One common method involves the Friedel-Crafts condensation to form the anthraquinone skeleton . The synthesis typically includes the following steps:
Formation of the Anthraquinone Skeleton: This is achieved through Friedel-Crafts condensation, which is favored due to its simplicity and less demanding reaction conditions.
Further Modifications: Subsequent steps involve methylation and other modifications to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound involves extraction from the roots of Morinda citrifolia using water or organic solvents . This method ensures the isolation of the compound in its natural form, maintaining its bioactivity.
Chemical Reactions Analysis
Types of Reactions
Damnacanthal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly involving the methoxy and hydroxyl groups, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl iodide and sodium hydroxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which exhibit different biological activities .
Scientific Research Applications
Damnacanthal has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other anthraquinone derivatives.
Medicine: It has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: This compound is used in the development of biodegradable sustained-release drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Nordamnacanthal: Another naturally occurring anthraquinone with similar cytotoxic effects.
1,3-Dihydroxyanthraquinone: Exhibits moderate cytotoxicity against cancer cell lines.
1,3-Dimethoxyanthraquinone: Known for its good cytotoxicity.
Uniqueness of this compound
This compound stands out due to its potent cytotoxic effects and selective inhibition of p56lck tyrosine kinase . Its ability to induce apoptosis and cause cell cycle arrest makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDMWUNUULAXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197253 | |
| Record name | Damnacanthal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-84-9 | |
| Record name | Damnacanthal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Damnacanthal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Damnacanthal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 477-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Damnacanthal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC3CB63CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


